molecular formula C5H8O5 B022339 3-Hydroxyglutaric acid CAS No. 638-18-6

3-Hydroxyglutaric acid

Cat. No.: B022339
CAS No.: 638-18-6
M. Wt: 148.11 g/mol
InChI Key: ZQHYXNSQOIDNTL-UHFFFAOYSA-N
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Description

3-Hydroxyglutaric acid (3-HGA) is a dicarboxylic acid that plays a critical role in the pathophysiology of glutaric acidemia type I (GA-I), an autosomal recessive neurometabolic disorder caused by mutations in the GCDH gene encoding glutaryl-CoA dehydrogenase . This enzyme deficiency leads to the accumulation of neurotoxic metabolites, including 3-HGA, glutaric acid (GA), and glutaconic acid, in tissues and biological fluids. 3-HGA is particularly implicated in oxidative stress, mitochondrial dysfunction, and neuronal damage, contributing to acute encephalopathic crises and irreversible striatal and cortical necrosis in untreated patients . Elevated urinary 3-HGA is a diagnostic hallmark of GA-I, distinguishing it from other organic acidurias . Beyond its clinical significance, 3-HGA serves as a tracer for biogenic secondary organic aerosols (SOA) derived from α-pinene oxidation in atmospheric studies .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyglutaric acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of glutaric acid.

    Reduction: Reduction reactions can convert this compound to other hydroxy acids.

    Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Glutaric acid.

    Reduction: Various hydroxy acid derivatives.

    Substitution: Different substituted glutaric acid derivatives.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

2-Hydroxyglutaric Acid (2-HGA)

  • Structural Differences : 2-HGA is a positional isomer of 3-HGA, differing in the hydroxyl group placement (C2 vs. C3) on the glutaric acid backbone.
  • Metabolic Roles: 2-HGA exists as D- and L-enantiomers. Elevated D-2-HGA is linked to gain-of-function mutations in IDH1/2 (associated with cancer and D-2-hydroxyglutaric aciduria), while L-2-HGA accumulation causes a distinct neurometabolic disorder (L-2-hydroxyglutaric aciduria) due to L2HGDH mutations . Its detection requires differentiation from 3-HGA, as co-elution in gas chromatography-mass spectrometry (GC-MS) can lead to misdiagnosis .
  • Analytical Challenges: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) effectively separates 2-HGA and 3-HGA, enabling precise quantification in GA-I diagnostics .

Glutaric Acid (GA)

  • Pathophysiological Synergy : Both GA and 3-HGA accumulate in GA-I, but 3-HGA is the primary neurotoxin. GA can be partially detoxified via carnitine conjugation, whereas 3-HGA remains unmetabolized, exacerbating oxidative stress and mitochondrial damage .
  • Diagnostic Utility: GA levels in urine may normalize in some GA-I patients, but 3-HGA remains consistently elevated, making it the more reliable biomarker .

3-Methylglutaric Acid

  • Structural and Metabolic Contrasts : 3-Methylglutaric acid (CAS RN: 626-51-7) features a methyl branch at C3, distinguishing it from the hydroxylated 3-HGA. It accumulates in 3-methylglutaconic aciduria (MGCA), caused by defects in HMGCL or AUH, and is associated with mitochondrial energy metabolism dysfunction .
  • Clinical Presentation : MGCA manifests with heterogeneous symptoms (e.g., cardiomyopathy, encephalopathy), contrasting with GA-I’s striatal-specific neurodegeneration .

Biogenic SOA Tracers: cis-Pinonic Acid and MBTCA

  • Environmental Role: 3-HGA is a tracer for α-pinene-derived SOA in atmospheric studies, alongside cis-pinonic acid and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA). Urban sites show higher 3-HGA concentrations (3–5 ng m⁻³) than rural areas, correlating strongly with MBTCA (r² = 0.65–0.75) but weakly with cis-pinonic acid .

Analytical Considerations for 3-HGA and Related Metabolites

Detection Methods

Method Advantages Limitations References
GC-MS Broad screening for organic acidurias Co-elution of 2-HGA and 3-HGA; requires SIM/stable isotopes for sensitivity
LC-MS/MS High specificity; resolves isomers Requires derivatization (e.g., DAABD-AE) for carboxylic acids
UHPLC-MS/MS Rapid quantification in plasma/urine Limited to targeted analysis

Diagnostic Pitfalls

  • False Negatives: Standard GC-MS may miss low-abundance 3-HGA in non-acute GA-I cases. Stable isotope dilution assays or LC-MS/MS improve detection .
  • Interference : 2-HGA and phosphoric acid co-elute with 3-HGA in GC-MS, necessitating confirmatory LC-MS/MS .

Biological Activity

3-Hydroxyglutaric acid (3-OH-GA) is an organic compound with the chemical formula C5_5H8_8O5_5. It exists in two enantiomeric forms, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). This compound is primarily recognized as a significant intermediate in the catabolism of amino acids, particularly lysine, tryptophan, and hydroxylysine. Its biological activity has been extensively studied, particularly in relation to glutaric aciduria type I (GA I), a metabolic disorder characterized by elevated levels of 3-OH-GA due to enzyme deficiencies.

Role in Metabolism

3-OH-GA is predominantly produced from the accumulation of glutaryl-CoA, which occurs due to a deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH). This metabolic pathway involves several enzymatic reactions:

  • Conversion of Glutaryl-CoA to Glutaconyl-CoA : Mediated by mitochondrial acyl-CoA dehydrogenases.
  • Hydration to 3-Hydroxyglutaryl-CoA : Catalyzed by 3-methylglutaconyl-CoA hydratase (3-MGH).
  • Hydrolysis : Results in the formation of free this compound.

This pathway is crucial as it serves as a diagnostic marker for GA I, with elevated urinary levels indicating metabolic dysfunction.

Pathophysiological Effects

Research indicates that elevated levels of 3-OH-GA can lead to various pathological conditions, particularly affecting vascular health:

  • Endothelial Dysfunction : Studies have shown that 3-OH-GA impairs endothelial cell migration and integrity. Specifically, it disrupts the actin cytoskeleton and reduces the expression of Ve-cadherin, a key protein for endothelial cell adhesion. This disruption correlates with decreased chemotaxis and structural integrity of blood vessels both in vitro and in vivo .
  • Vasculopathy : In experimental models, local application of 3-OH-GA resulted in abnormal vascular dilatation and hemorrhage, suggesting its role in vasculopathic processes associated with GA I .

Neurotoxicity

Investigations into the neurotoxic effects of 3-OH-GA have revealed that it can significantly reduce neuronal viability at certain concentrations. For instance, exposure to concentrations as low as 0.5 mM has been shown to decrease cell viability in primary neuronal cultures . The compound's neurotoxic effects are believed to be linked to its ability to induce oxidative stress and disrupt normal cellular functions.

Clinical Presentation of Glutaric Aciduria Type I

Patients with GA I often exhibit symptoms such as macrocephaly, spasticity, dystonia, and seizures. Elevated levels of 3-OH-GA serve as a critical biomarker for diagnosing this condition. A case study highlighted a patient with urinary levels of 44 mmol/mol creatinine for this compound, far exceeding normal values (<1 mmol/mol creatinine), illustrating the compound's role in clinical diagnostics .

Research Findings Summary Table

StudyKey FindingsImplications
Nature (2006)3-OH-GA reduces endothelial chemotaxis; disrupts vascular integritySuggests potential for vascular complications in GA I patients
PMC (2019)Identified as a reliable diagnostic marker for GA IHighlights importance in clinical settings
Nature (2000)Induces neurotoxicity in neuronal culturesRaises concerns about neurological impacts at elevated levels

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 3-HGA in clinical samples, and what are their limitations?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is traditionally used for urinary organic acid analysis in diagnosing glutaric aciduria type 1 (GA1). However, co-elution of 3-HGA with isomers like 2-hydroxyglutaric acid can lead to false positives/negatives. Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) offers improved separation and quantification, resolving co-elution issues via precise retention time and mass spectral matching .
  • Limitations : GC-MS requires derivatization and may lack specificity for isomers, while LC-QTOF/MS demands higher instrumentation costs and expertise .

Q. Why is 3-HGA a critical biomarker for glutaric aciduria type 1 (GA1)?

  • Clinical Significance : 3-HGA accumulates in GA1 due to deficient glutaryl-CoA dehydrogenase, leading to neurotoxicity. Its presence in urine and plasma is pathognomonic for GA1, even when glutaric acid levels are normal. Elevated 3-HGA correlates with striatal injury and dystonia in patients, making it indispensable for diagnosis and monitoring .

Q. How can researchers ensure accurate quantification of 3-HGA in complex biological matrices?

  • Best Practices :

  • Use stable isotope-labeled internal standards (e.g., deuterated 3-HGA) to correct for matrix effects in LC-MS/MS.
  • Validate methods against certified reference materials and include quality controls for precision and recovery .

Advanced Research Questions

Q. What experimental strategies address the co-elution of 3-HGA with structurally similar metabolites in chromatographic analyses?

  • Advanced Separation Techniques :

  • Employ hydrophilic interaction liquid chromatography (HILIC) or ultra-high-performance liquid chromatography (UHPLC) with optimized mobile phases (e.g., acidic acetonitrile/water gradients) to enhance resolution .
  • Pair chromatographic data with high-resolution mass spectrometry (HRMS) for unambiguous identification via exact mass and fragmentation patterns .

Q. How does 3-HGA contribute to neurotoxicity in GA1, and what transport mechanisms mediate its accumulation in the brain?

  • Mechanistic Insights :

  • 3-HGA crosses the blood-brain barrier (BBB) via sodium-dependent carboxylate transporters (e.g., NaC3) and organic anion transporters (OATs). Its intracellular accumulation disrupts mitochondrial energy metabolism and induces oxidative stress .
  • Experimental models: Use BBB endothelial cell cultures with transporter inhibition assays (e.g., probenecid for OATs) to study uptake kinetics .

Q. What challenges arise when analyzing 3-HGA in environmental aerosols, and how are they resolved?

  • Environmental Chemistry :

  • In atmospheric studies, 3-HGA correlates strongly with aged biogenic secondary organic aerosols (SOA). Factor analysis (e.g., positive matrix factorization) separates its source contributions from fresh biogenic or anthropogenic emissions .
  • Contradictions: Co-distribution with inorganic ions (e.g., SO₄²⁻) in mixed-source factors requires multivariate regression to resolve confounding variables .

Q. How can researchers reconcile discrepancies in 3-HGA levels between in vitro models and patient-derived data?

  • Data Reconciliation :

  • In vitro models often lack physiological concentrations of competing metabolites (e.g., glutaric acid) or efflux transporters. Validate findings using patient fibroblasts or induced pluripotent stem cell (iPSC)-derived neurons under controlled lysine/tryptophan loading .
  • Address interspecies variability by cross-referencing rodent pharmacokinetics with human biomarker profiles .

Q. Methodological Considerations for Experimental Design

Q. What controls are essential when studying 3-HGA’s metabolic effects in cell culture?

  • Key Controls :

  • Include cells treated with glutaric acid or other dicarboxylic acids to isolate 3-HGA-specific effects.
  • Use carnitine supplementation controls to assess rescue of mitochondrial dysfunction .

Q. How should researchers design longitudinal studies to monitor 3-HGA fluctuations in GA1 patients?

  • Study Design :

  • Collect serial urine/plasma samples during metabolic crises and stable periods.
  • Correlate 3-HGA levels with neuroimaging (MRI) outcomes (e.g., basal ganglia lesions) and clinical scores (e.g., dystonia severity) .

Q. What statistical approaches are recommended for analyzing 3-HGA’s role in multifactorial diseases or environmental systems?

  • Data Analysis :
  • Apply partial least squares regression (PLSR) to disentangle 3-HGA’s contribution from confounding variables (e.g., diet, comorbidities).
  • Use cluster analysis to identify patient subgroups with distinct metabolic phenotypes .

Q. Addressing Data Contradictions

Q. How can conflicting reports about 3-HGA’s stability in stored biological samples be resolved?

  • Resolution Strategies :
  • Pre-treat samples with acid preservatives (e.g., HCl) to inhibit bacterial degradation.
  • Conduct stability studies under varying storage temperatures (-20°C vs. -80°C) and durations .

Q. Why do some studies fail to detect 3-HGA in GA1 patients despite clinical symptoms?

  • Troubleshooting :
  • Re-evaluate analytical methods for isomer interference or sensitivity limits.
  • Consider alternative biomarkers (e.g., glutarylcarnitine) in tandem with 3-HGA for comprehensive diagnosis .

Properties

IUPAC Name

3-hydroxypentanedioic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHYXNSQOIDNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213239
Record name 3-Hydroxypentanedioic acid
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Molecular Weight

148.11 g/mol
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Physical Description

Solid
Record name 3-Hydroxyglutaric acid
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CAS No.

638-18-6
Record name 3-Hydroxyglutaric acid
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Record name 3-HYDROXYGLUTARIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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